molecular formula C13H10Cl2N2O B1296420 2-amino-N-(2,4-dichlorophenyl)benzamide CAS No. 34490-00-1

2-amino-N-(2,4-dichlorophenyl)benzamide

Cat. No.: B1296420
CAS No.: 34490-00-1
M. Wt: 281.13 g/mol
InChI Key: GNGHRCOJLDAFAW-UHFFFAOYSA-N
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Description

2-amino-N-(2,4-dichlorophenyl)benzamide is an organic compound with the molecular formula C13H10Cl2N2O It is a benzamide derivative characterized by the presence of amino and dichlorophenyl groups

Mechanism of Action

Target of Action

The primary targets of 2-amino-N-(2,4-dichlorophenyl)benzamide are the breakpoint cluster Abl (Bcr-Abl) and histone deacetylase (HDAC) . Bcr-Abl is a fusion protein with tyrosine kinase activity, which plays a crucial role in the pathogenesis of chronic myeloid leukemia. HDAC, on the other hand, is involved in the regulation of gene expression through its role in histone modification .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It shows inhibitory activity against both Bcr-Abl and HDAC1 . By inhibiting these targets, the compound interferes with their normal function, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of Bcr-Abl and HDAC by this compound affects multiple biochemical pathways. The inhibition of Bcr-Abl disrupts the signaling pathways that promote cell proliferation and survival, leading to the death of leukemia cells . The inhibition of HDAC, on the other hand, leads to an increase in the acetylation of histones, which can alter gene expression and induce cell cycle arrest and apoptosis .

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of cell cycle arrest and apoptosis in cancer cells . These effects result from the compound’s inhibition of Bcr-Abl and HDAC, which disrupts the normal function of these proteins and leads to changes in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,4-dichlorophenyl)benzamide typically involves the reaction of 2,4-dichloroaniline with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction and then cooled to precipitate the product, which is subsequently purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated by filtration and purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2,4-dichlorophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-amino-N-(2,4-dichlorophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2,6-dichlorophenyl)benzamide
  • 2-amino-N-(3-chloro-4-methylphenyl)benzamide
  • N-(4-amino-2-chlorophenyl)benzamide hydrochloride
  • 2-amino-N-(3-bromophenyl)benzamide

Uniqueness

2-amino-N-(2,4-dichlorophenyl)benzamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

IUPAC Name

2-amino-N-(2,4-dichlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-8-5-6-12(10(15)7-8)17-13(18)9-3-1-2-4-11(9)16/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGHRCOJLDAFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90319294
Record name 2-amino-N-(2,4-dichlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34490-00-1
Record name MLS000758555
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343557
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-N-(2,4-dichlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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